molecular formula C32H43N9O9 B12111261 Bz-Ile-Glu-Gly-Arg-pNA acetate salt

Bz-Ile-Glu-Gly-Arg-pNA acetate salt

Cat. No.: B12111261
M. Wt: 697.7 g/mol
InChI Key: ZYECEUZMVSGTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, such as Factor Xa, due to its ability to release a chromophore upon enzymatic cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the chromophore, p-nitroaniline. The process typically begins with the protection of amino acid functional groups to prevent unwanted side reactions. Each amino acid is then sequentially coupled using reagents like carbodiimides or active esters. After the peptide chain is assembled, the protecting groups are removed, and the chromophore is attached .

Industrial Production Methods

Industrial production of Bz-Ile-glu-gly-arg-pna follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Bz-Ile-glu-gly-arg-pna involves its cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond adjacent to the arginine residue. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the formation of an enzyme-substrate complex followed by the release of the chromophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Ile-glu-gly-arg-pna is unique due to its specific peptide sequence, which makes it a highly selective substrate for certain proteolytic enzymes like Factor Xa. This specificity allows for precise measurement of enzyme activity, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

4-[(2-benzamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYECEUZMVSGTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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